7-Chlorobenzofuran-5-carbonitrile
Overview
Description
7-Chlorobenzofuran-5-carbonitrile is a compound with the molecular formula C9H4ClNO and a molecular weight of 177.59 . It is a solid substance and is widely used in natural products and unnatural compounds with a wide range of biological and pharmacological applications .
Synthesis Analysis
The synthesis of benzofuran derivatives, including 7-Chlorobenzofuran-5-carbonitrile, has been performed . Techniques such as 1H-NMR, 13C-NMR, elemental analysis, and IR were used to confirm the structures of the produced compounds .Molecular Structure Analysis
The InChI code of 7-Chlorobenzofuran-5-carbonitrile is 1S/C9H4ClNO/c10-8-4-6(5-11)3-7-1-2-12-9(7)8/h1-4H . This code provides a specific string of characters that represent the molecular structure of the compound.Chemical Reactions Analysis
Benzofurans, including 7-Chlorobenzofuran-5-carbonitrile, have been found to inhibit noradrenaline (NA) and serotonin (5-HT) uptake more than dopamine uptake, similar to methylenedioxymethamphetamine (MDMA) and unlike methamphetamine . They also release monoamines and interact with trace amine-associated receptor 1 (TA1 receptor), similar to classic amphetamines .Physical And Chemical Properties Analysis
7-Chlorobenzofuran-5-carbonitrile is a solid substance . It is stored in a refrigerator .Scientific Research Applications
Synthesis Methods and Derivatives
Efficient Synthesis Approaches : An efficient synthesis method for 5′-(4-cyanophenyl)-2,2′-bifuran-5-carbonitrile, a derivative of 7-Chlorobenzofuran-5-carbonitrile, has been developed using Stille and Suzuki coupling reactions. This synthesis provides a pathway to create carbonitrile derivatives in good yields, showcasing the versatility of 7-Chlorobenzofuran-5-carbonitrile in synthetic chemistry (Ismail, 2006).
Dihydrofuran Carbonitrile Derivatives : A study focused on synthesizing dihydrofuran carbonitrile derivatives, examining their crystal structure and compliance with chloro-methyl and bromo-methyl exchange rules. This research provides insights into the structural versatility and potential applications of carbonitrile derivatives in material science and crystallography (Rajni Swamy et al., 2020).
Novel Pyrazole Derivatives : A series of novel pyrazole derivatives incorporating 7-Chlorobenzofuran-5-carbonitrile have been synthesized. These derivatives have shown promising antibacterial and anti-tuberculosis activity, suggesting potential pharmaceutical applications (Vasava et al., 2019).
Triazolo Pyrimidine Derivatives : Synthesis of triazolo pyrimidine derivatives, including those using 7-Chlorobenzofuran-5-carbonitrile, has been achieved with microwave-assisted methods. These compounds show promise in biological applications, particularly as anticonvulsant agents (Divate & Dhongade-Desai, 2014).
Biological and Pharmacological Applications
Cytotoxic Evaluation : Tetrazolopyrimidine-6-carbonitrile compounds, related to 7-Chlorobenzofuran-5-carbonitrile, have been evaluated for their cytotoxic activity against various human cancer cell lines, indicating potential in cancer research and therapy (Radwan et al., 2020).
Anticancer Agents : Novel benzyloxyphenyl pyrimidine-5-carbonitrile derivatives have been investigated for their cytotoxic effects and mechanism of action on cancer cell lines. These studies help understand the role of carbonitrile derivatives in developing potential anticancer drugs (Al‐Mahmoudy et al., 2021).
Antimicrobial Activity : Furan derivatives, including those with carbonitrile groups, have shown significant antimicrobial activity against various bacteria and fungi, opening doors for new antimicrobial agents (Loğoğlu et al., 2010).
Corrosion Inhibition : Pyranopyrazole derivatives, related to 7-Chlorobenzofuran-5-carbonitrile, have been studied for their ability to inhibit corrosion in metals. This application is crucial in material science and industrial processes (Yadav et al., 2016).
Safety And Hazards
properties
IUPAC Name |
7-chloro-1-benzofuran-5-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4ClNO/c10-8-4-6(5-11)3-7-1-2-12-9(7)8/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHWNDIUVRJWQNM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC2=C(C=C(C=C21)C#N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chlorobenzofuran-5-carbonitrile |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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